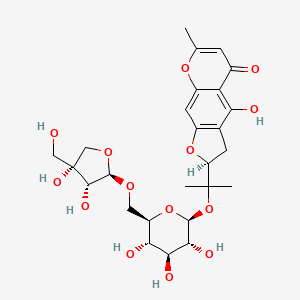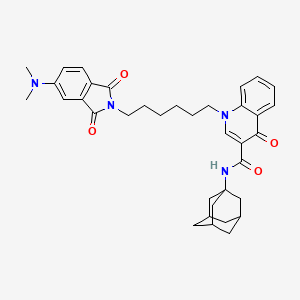
(2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol is a complex glycoside compound It is characterized by its unique structure, which includes an apiofuranosyl and glucopyranosyl moiety linked to visamminol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol typically involves multiple steps, starting with the preparation of the individual sugar moieties. The apiofuranosyl and glucopyranosyl units are synthesized separately and then linked to visamminol through glycosidic bonds. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the correct formation of the glycosidic linkages.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic synthesis, to achieve higher yields and purity. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the sugar rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: The compound is investigated for its potential role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of novel pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol: shares structural similarities with other glycosides, such as saponins and flavonoid glycosides.
Saponins: These compounds also contain sugar moieties linked to a non-sugar component and exhibit similar biological activities.
Flavonoid Glycosides: These compounds have a flavonoid core linked to sugar units and are known for their antioxidant properties.
Uniqueness
What sets (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol apart is its specific combination of sugar moieties and the unique biological activities it exhibits. Its potential therapeutic applications and the ability to modulate specific biochemical pathways make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C26H34O14 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C26H34O14/c1-10-4-12(28)17-14(37-10)6-13-11(18(17)29)5-16(38-13)25(2,3)40-23-21(32)20(31)19(30)15(39-23)7-35-24-22(33)26(34,8-27)9-36-24/h4,6,15-16,19-24,27,29-34H,5,7-9H2,1-3H3/t15-,16+,19-,20+,21-,22+,23+,24-,26-/m1/s1 |
InChI-Schlüssel |
CFTMTWKTNOCNND-HDXMIFIESA-N |
Isomerische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)

![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)



![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)

![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)

![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
